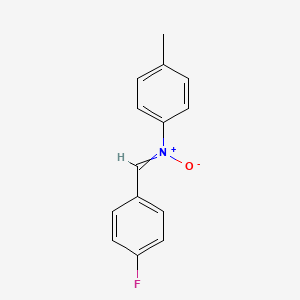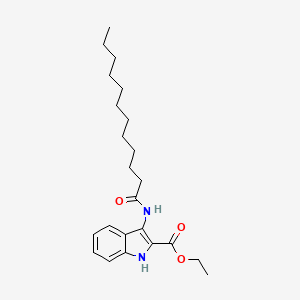![molecular formula C18H29NO4S B14188732 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate CAS No. 918943-69-8](/img/structure/B14188732.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate is an organic compound that features a sulfonamide group attached to an octyl chain, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate typically involves a multi-step process:
Formation of the Sulfonamide: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with octylamine to form 4-methylbenzenesulfonamide.
Esterification: The sulfonamide is then reacted with propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Propanoic acid and 2-[(4-Methylbenzene-1-sulfonyl)amino]octanol.
Oxidation: 4-Methylbenzenesulfonic acid derivative.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The ester linkage allows for the controlled release of the active sulfonamide moiety in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate: Similar structure but with a benzoate ester instead of a propanoate ester.
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate: Similar structure but with an acetate ester.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate is unique due to its specific ester linkage, which can influence its hydrolytic stability and biological activity. The propanoate ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
CAS No. |
918943-69-8 |
|---|---|
Molecular Formula |
C18H29NO4S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]octyl propanoate |
InChI |
InChI=1S/C18H29NO4S/c1-4-6-7-8-9-16(14-23-18(20)5-2)19-24(21,22)17-12-10-15(3)11-13-17/h10-13,16,19H,4-9,14H2,1-3H3 |
InChI Key |
WDJICYNIPRQITK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)

![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![2H-Azepin-2-one, 1-[3-[6-(4-fluorophenyl)-3-pyridinyl]propyl]hexahydro-](/img/structure/B14188681.png)
![4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate](/img/structure/B14188683.png)

![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)




